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Orotidine 5'-monophosphate sodium salt -

Orotidine 5'-monophosphate sodium salt

Catalog Number: EVT-13955208
CAS Number:
Molecular Formula: C10H10N2Na3O11P
Molecular Weight: 434.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Orotidine 5'-monophosphate sodium salt can be sourced from various biological systems, including human tissues and microorganisms such as Escherichia coli. It is classified as a pyrimidine ribonucleotide and is part of the broader category of nucleotides, which are the building blocks of nucleic acids. The compound has a CAS number of 68244-58-6 and a molecular formula of C10H10N2Na3O11P, with a molecular weight of approximately 434.14 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of orotidine 5'-monophosphate sodium salt involves several key steps:

  1. Formation from Orotic Acid: Orotidine 5'-monophosphate is synthesized from orotic acid through the action of the enzyme orotate phosphoribosyltransferase, which catalyzes the reaction between orotic acid and phosphoribosyl pyrophosphate (PRPP) to form orotidine 5'-monophosphate .
  2. Decarboxylation: The enzyme orotidine 5'-monophosphate decarboxylase catalyzes the conversion of orotidine 5'-monophosphate to uridine monophosphate by removing a carboxyl group. This reaction is highly efficient, demonstrating significant rate acceleration .
  3. Purification: After synthesis, orotidine 5'-monophosphate can be purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for research and application .
Molecular Structure Analysis

Structure and Data

The molecular structure of orotidine 5'-monophosphate sodium salt consists of a pyrimidine ring attached to a ribose sugar and a phosphate group. The structural formula can be represented as follows:

  • Molecular Formula: C10H10N2O11P
  • Molecular Weight: 434.14 g/mol

The compound features:

  • A pyrimidine base (orotic acid)
  • A ribose sugar moiety
  • A phosphate group that contributes to its nucleotide classification .
Chemical Reactions Analysis

Reactions and Technical Details

Orotidine 5'-monophosphate participates in several biochemical reactions:

  1. Decarboxylation: As previously mentioned, it undergoes decarboxylation to form uridine monophosphate, facilitated by the enzyme orotidine 5'-monophosphate decarboxylase. This reaction involves the formation of a vinyl carbanion intermediate, which stabilizes the transition state during the reaction .
  2. Phosphorylation: Orotidine 5'-monophosphate can also undergo further phosphorylation to yield uridine diphosphate and uridine triphosphate, essential for RNA synthesis .
Mechanism of Action

Process and Data

The mechanism by which orotidine 5'-monophosphate functions primarily revolves around its role in nucleotide metabolism:

  • Enzymatic Reactions: The enzymatic conversion processes involve stabilizing intermediates that facilitate rapid transformations necessary for nucleotide biosynthesis.
  • Stabilization of Transition States: The enzyme catalyzing decarboxylation provides significant stabilization to the transition state, enhancing reaction rates dramatically (up to 7.1×10167.1\times 10^{16} times faster than uncatalyzed reactions) .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Orotidine 5'-monophosphate sodium salt exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to its ionic nature.
  • pH: The pH of its aqueous solution generally ranges around neutral (pH ~7).
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Applications

Scientific Uses

Orotidine 5'-monophosphate sodium salt has several applications in scientific research:

  1. Biochemical Studies: Used extensively in studies related to nucleotide metabolism and enzyme kinetics.
  2. Pharmaceutical Research: Investigated for potential roles in drug development targeting nucleotide synthesis pathways.
  3. Cell Culture: Employed as a supplement in cell culture media to support cellular growth and proliferation due to its role in RNA synthesis.
Role in Pyrimidine Biosynthesis Pathways

Substrate Specificity in De Novo Pyrimidine Nucleotide Synthesis

Orotidine 5′-monophosphate (OMP) sodium salt is a pivotal pyrimidine ribonucleotide intermediate exclusively synthesized through the de novo pathway. It is formed via the condensation of orotic acid (OA) and 5-phosphoribosyl-1-pyrophosphate (PRPP), catalyzed by orotate phosphoribosyltransferase (OPRT). This reaction exhibits stringent substrate specificity:

  • Orotate Binding: The OPRT domain recognizes the planar structure and hydrogen-bonding motifs of orotic acid (6-carboxyuracil). The carboxylate group at C6 and the nitrogen atoms at N1/N3 are essential for catalytic efficiency [1] [10].
  • PRPP Specificity: PRPP provides the ribose-5-phosphate moiety. The reaction requires Mg²⁺ to stabilize the diphosphate group, and PRPP analogs lacking the pyrophosphate show no activity [5] [8].

Enzyme kinetics reveal species-dependent variations. For human OPRT, the Km for orotate is 2.0 ± 0.2 μM (kcat = 0.74 s⁻¹), while bacterial enzymes (e.g., Myxococcus xanthus) exhibit higher Km values, indicating tighter binding in eukaryotes [1] [6].

Table 1: Substrate Specificity Parameters of OPRT

OrganismSubstrateKm (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/K*m)
HumanOrotate2.0 ± 0.20.740.37
E. coliOrotate8.5 ± 1.11.20.14
M. xanthusPRPP15.3Not reportedNot reported

Enzymatic Conversion to Uridine 5'-Monophosphate (UMP) via ODCase

OMP is decarboxylated to uridine 5′-monophosphate (UMP) by orotidine-5′-monophosphate decarboxylase (ODCase/OMPDC). This reaction is remarkable for its catalytic proficiency (rate enhancement of 10¹⁷-fold) and cofactor independence [3] [5]. Key mechanistic insights include:

  • Covalent Mechanism: Human ODCase forms a transient covalent adduct with the C6 atom of OMP, facilitated by catalytic residue Lys93. This contrasts earlier proposals of electrostatic or transition-state stabilization mechanisms [3].
  • Substrate Distortion: Crystal structures of ODCase complexes (e.g., with 6-methyl-UMP or OMP-ethyl ester) reveal significant out-of-plane distortion of the C6 carboxylate group. Quantum mechanics/molecular mechanics (QM/MM) simulations indicate this distortion contributes 10–15% of the total ΔΔG‡ reduction [5].
  • Catalytic Residues: A conserved triad (Lys42-Asp70-Lys72 in Methanothermobacter thermoautotrophicus; equivalent to Lys93-Asp96-Lys98 in humans) positions the carboxylate for decarboxylation. Mutations reduce activity by >10⁵-fold [5].

Table 2: Key Catalytic Residues in Human ODCase

ResidueRoleEffect of Mutation
Lys93Nucleophile; forms covalent adduct>10⁵-fold kcat reduction
Asp96Stabilizes protonated Lys93Loss of catalytic activity
Lys98Electrostatic stabilization of transition state10³-fold kcat reduction

Metabolic Regulation in Prokaryotic vs. Eukaryotic Systems

Prokaryotic Regulation:In bacteria (e.g., Myxococcus xanthus), the uraA gene encoding ODCase is part of an operon with upstream open reading frames. An intercistronic terminator with a 21-nt pyrimidine-rich sequence regulates transcription via Rho-independent termination, linking pyrimidine availability to gene expression [6]. Feedback inhibition occurs at earlier pathway steps (e.g., aspartate transcarbamoylase), but ODCase itself lacks allosteric control [9].

Eukaryotic Regulation:Human UMP synthase (HsUMPS) is a bifunctional enzyme (OPRT + ODCase domains) that forms dynamic oligomers:

  • Dimer-Multimer Equilibrium: Active dimers self-assemble into enzymatically inactive condensates. This equilibrium is perturbed by substrate binding: OMP stabilizes the dimeric form, while PRPP shifts it toward condensates [1].
  • Metabolic Consequences: Mutants locked in dimeric form exhibit dysregulated UMP production, confirmed by LC/MS flux analysis. Condensates act as "metabolic reservoirs" to buffer cellular pyrimidine pools [1].

Table 3: Regulatory Mechanisms of OMP Metabolism

SystemRegulatory MechanismFunctional Outcome
ProkaryotesOperon-based transcriptional controlCouples gene expression to nutrient status
Feedback inhibition of early enzymesPrevents pathway overactivation
EukaryotesPhase separation of UMPSStores metabolic potential in condensates
Substrate-driven oligomerizationOMP promotes active dimers

Properties

Product Name

Orotidine 5'-monophosphate sodium salt

IUPAC Name

trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate

Molecular Formula

C10H10N2Na3O11P

Molecular Weight

434.14 g/mol

InChI

InChI=1S/C10H13N2O11P.3Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;;;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

IESMRAGOMHGJFC-LLWADOMFSA-K

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+]

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